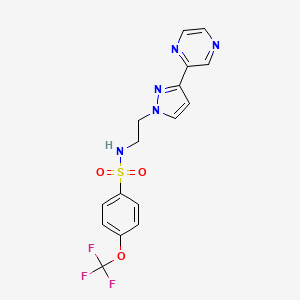
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O3S and its molecular weight is 413.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole and pyrazine moiety connected to a benzenesulfonamide group with a trifluoromethoxy substituent. The presence of these functional groups suggests potential interactions with biological targets, making it suitable for various pharmacological applications.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity.
- Binding Affinity : The structural features enhance binding affinity to target proteins, potentially leading to more potent biological effects.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
Anti-inflammatory Properties
Pyrazole-based compounds have been reported to possess anti-inflammatory effects. For example, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines like TNFα and IL-17, with IC50 values ranging from 0.1 to 1 μM . This suggests that this compound could be explored further for its anti-inflammatory potential.
Anticancer Activity
Research indicates promising anticancer activity for pyrazole derivatives. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values as low as 26 µM . The ability to induce apoptosis in cancer cells has also been noted, highlighting the therapeutic potential of this compound in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their mechanisms and applications:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Bouabdallah et al. (2020) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer | 3.25 mg/mL (Hep-2) |
| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Anticancer | 26 µM (A549) |
| Xia et al. (2022) | 1-Arylmethyl-3-aryl-1H-pyrazole | Induces apoptosis | IC50 = 49.85 μM |
属性
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c17-16(18,19)27-12-1-3-13(4-2-12)28(25,26)22-8-10-24-9-5-14(23-24)15-11-20-6-7-21-15/h1-7,9,11,22H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARBJAGIOIFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














